(2-Chloro-1-methoxypropyl)benzene
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Overview
Description
(2-Chloro-1-methoxypropyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a 2-chloro-1-methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methoxypropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-methoxypropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium, ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of alcohols, amines, or other substituted benzene derivatives.
Scientific Research Applications
(2-Chloro-1-methoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-1-methoxypropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product. The presence of the chloro and methoxy groups influences the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the propyl group.
2-Chloroanisole: Contains a chloro and methoxy group but in different positions.
2-Chlorotoluene: Contains a chloro group and a methyl group instead of a methoxypropyl group.
Uniqueness
(2-Chloro-1-methoxypropyl)benzene is unique due to the presence of both a chloro and a methoxypropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
88536-49-6 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(2-chloro-1-methoxypropyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
BAEJQXQXJKRAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC)Cl |
Origin of Product |
United States |
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